molecular formula C11H14Cl3NOS B3102543 4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride CAS No. 1417794-49-0

4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride

Cat. No.: B3102543
CAS No.: 1417794-49-0
M. Wt: 314.7 g/mol
InChI Key: BDUNYJPMBMVUFR-UHFFFAOYSA-N
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Description

4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H14Cl2NOS. It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. This compound features a piperidine ring substituted with a 2,4-dichlorophenyl group and a sulfinyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or reduction of pyridine derivatives.

    Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of the piperidine ring with a 2,4-dichlorophenyl group, often using a halogenation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding piperidine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted piperidine compounds.

Scientific Research Applications

4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The 2,4-dichlorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-((2,4-Dichlorophenyl)sulfonyl)piperidine hydrochloride: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    4-((2,4-Dichlorophenyl)thio)piperidine hydrochloride: Contains a thioether group instead of a sulfinyl group.

    4-((2,4-Dichlorophenyl)amino)piperidine hydrochloride: Features an amino group in place of the sulfinyl group.

Uniqueness

4-((2,4-Dichlorophenyl)sulfinyl)piperidine hydrochloride is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)sulfinylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NOS.ClH/c12-8-1-2-11(10(13)7-8)16(15)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUNYJPMBMVUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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